9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid
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Overview
Description
9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: is a complex organic compound with a unique structure that includes a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions may vary depending on the desired substituents and the specific requirements of the synthesis process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic carbazole core.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various electrophiles can be used for substitution reactions, including halogens and nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Scientific Research Applications
Biology: Carbazole derivatives, including this compound, have shown promise in biological studies due to their potential antiviral, anticancer, and antimicrobial activities .
Medicine: Research has indicated that carbazole derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound’s unique structure makes it a valuable intermediate in the production of advanced materials and pharmaceuticals .
Mechanism of Action
like other carbazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects . The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A simpler derivative with similar core structure.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated derivative with potential biological activity.
9-Ethoxycarbonylmethyl-2,3,4,9-tetrahydro-1H-carbazole: A derivative with an ethoxycarbonylmethyl group.
Uniqueness: The presence of both the ethoxycarbonylmethyl and fluoro groups in 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid makes it unique among carbazole derivatives. These functional groups may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18FNO4 |
---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22) |
InChI Key |
PRKSOJONLMLDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
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